![molecular formula C17H18ClNO2 B5147420 4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5147420.png)
4-(4-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
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Description
Synthesis Analysis
Synthesis of the compound and related derivatives involves multistep reactions including condensation, cycloaddition, and nucleophilic substitution. For instance, Patel et al. (2022) reported the acetic acid mediated multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showcasing a method that could potentially be applied or adapted for the synthesis of our target compound (Patel, Vala, Patel, Upadhyay, Ramkumar, Gardas, & Patel, 2022).
Molecular Structure Analysis
Detailed molecular structure analysis is carried out using spectroscopic methods and theoretical calculations. Wazzan, Al-Qurashi, and Faidallah (2016) utilized DFT and TD-DFT/PCM calculations for spectroscopic characterization, including NLO and NBO analyses, of closely related compounds. Their methods provide insights into the electronic structure and reactivity of the compound (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of the compound can be inferred from studies on similar structures. For instance, Takaku, Nomoto, and Kamaike (1981) described the use of a related compound as a phosphorylating agent, indicating potential reactivity in forming phosphoester bonds (Takaku, Nomoto, & Kamaike, 1981).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. De Souza et al. (2015) explored the crystal structures of isomeric quinolines, providing a basis for predicting the physical characteristics of our compound of interest (De Souza, Gonçalves, Wardell, & Wardell, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-17(2)8-13-16(14(20)9-17)12(7-15(21)19-13)10-3-5-11(18)6-4-10/h3-6,12H,7-9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLRFROZOLZHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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